molecular formula C17H17N3O3S B2765873 N'-(4-ethoxy-1,3-benzothiazol-2-yl)-4-methoxybenzohydrazide CAS No. 851978-59-1

N'-(4-ethoxy-1,3-benzothiazol-2-yl)-4-methoxybenzohydrazide

Cat. No. B2765873
M. Wt: 343.4
InChI Key: LDBDUTWPGPAOCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethoxy-1,3-benzothiazol-2-yl)-4-methoxybenzohydrazide, also known as EBMH, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. EBMH is a derivative of benzothiazole, a heterocyclic compound that has been extensively studied for its biological activities.

Scientific Research Applications

However, compounds with similar structures, such as “N-(4-ethoxy-1,3-benzothiazol-2-yl)-4-methoxybenzamide”, have gained significant attention in scientific research due to their potential biological activity and applications.

  • N-(4-ethoxy-1,3-benzothiazol-2-yl)-n-methylglycine : This compound is available for research purposes, and it might have similar properties or applications due to its structural similarity.
  • N’-(4-ethoxy-1,3-benzothiazol-2-yl)-2,6-difluorobenzohydrazide : This compound is also structurally similar and might have related applications.
  • N-(4-ethoxy-1,3-benzothiazol-2-yl)acetamide : This compound has been studied for its characteristics, safety, and usage.
  • N-(4-ethoxy-1,3-benzothiazol-2-yl)-n-methylglycine : This compound is available for research purposes, and it might have similar properties or applications due to its structural similarity.
  • N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-phenylacetamide : This compound is also structurally similar and might have related applications.
  • N-(4-ethoxy-1,3-benzothiazol-2-yl)acetamide : This compound has been studied for its characteristics, safety, and usage.

properties

IUPAC Name

N'-(4-ethoxy-1,3-benzothiazol-2-yl)-4-methoxybenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S/c1-3-23-13-5-4-6-14-15(13)18-17(24-14)20-19-16(21)11-7-9-12(22-2)10-8-11/h4-10H,3H2,1-2H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDBDUTWPGPAOCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)NNC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(4-ethoxy-1,3-benzothiazol-2-yl)-4-methoxybenzohydrazide

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